molecular formula C14H24O2 B7781830 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate

6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate

Cat. No.: B7781830
M. Wt: 224.34 g/mol
InChI Key: IFISFRGQBAWKSL-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate is an organic compound with the molecular formula C13H22O2 It is a derivative of heptenone and is characterized by the presence of a formate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate typically involves the esterification of 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the formate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate exerts its effects involves its interaction with specific molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one: A closely related compound with a ketone group instead of a formate ester.

    3-Methylbut-3-en-1-yl formate: Another formate ester with a similar structure but different carbon chain length.

    2-Methylbut-2-en-1-yl acetate: An acetate ester with a similar backbone but different ester group.

Uniqueness

6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

[6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-yl] formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-11(2)6-8-14(9-7-12(3)4)13(5)16-10-15/h6-7,10,13-14H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFISFRGQBAWKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=C(C)C)CC=C(C)C)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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